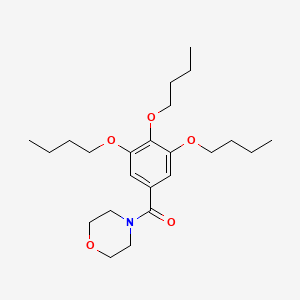![molecular formula C5H12OS B13954520 Ethane, [(ethoxymethyl)thio]- CAS No. 54699-20-6](/img/structure/B13954520.png)
Ethane, [(ethoxymethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, [(ethoxymethyl)thio]- is an organic compound with the molecular formula C5H12OS. It is a thioether, which means it contains a sulfur atom bonded to two carbon atoms. Thioethers are known for their distinctive odors and are often used in various chemical applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, [(ethoxymethyl)thio]- typically involves the reaction of ethyl mercaptan with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the sulfur atom in ethyl mercaptan attacks the carbon atom in ethyl chloroacetate, displacing the chlorine atom and forming the thioether linkage.
Industrial Production Methods
Industrial production of thioethers like Ethane, [(ethoxymethyl)thio]- often involves similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane, [(ethoxymethyl)thio]- can undergo various chemical reactions, including:
Oxidation: Thioethers can be oxidized to sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Thioethers can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Thioethers can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thioethers
Applications De Recherche Scientifique
Ethane, [(ethoxymethyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethane, [(ethoxymethyl)thio]- involves its ability to undergo nucleophilic substitution reactions. The sulfur atom in the compound is nucleophilic, meaning it can donate a pair of electrons to form a bond with an electrophile. This property makes it useful in various chemical reactions where it can act as a nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl methyl sulfide: Another thioether with similar properties but a different structure.
Dimethyl sulfide: A simpler thioether with two methyl groups attached to the sulfur atom.
Diethyl sulfide: A thioether with two ethyl groups attached to the sulfur atom.
Uniqueness
Ethane, [(ethoxymethyl)thio]- is unique due to the presence of the ethoxymethyl group attached to the sulfur atom. This structural feature imparts different chemical properties compared to other thioethers, making it useful in specific applications where other thioethers may not be suitable.
Propriétés
Numéro CAS |
54699-20-6 |
|---|---|
Formule moléculaire |
C5H12OS |
Poids moléculaire |
120.22 g/mol |
Nom IUPAC |
ethylsulfanylmethoxyethane |
InChI |
InChI=1S/C5H12OS/c1-3-6-5-7-4-2/h3-5H2,1-2H3 |
Clé InChI |
GMOCZOATOVWMFP-UHFFFAOYSA-N |
SMILES canonique |
CCOCSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


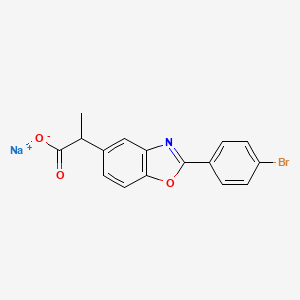
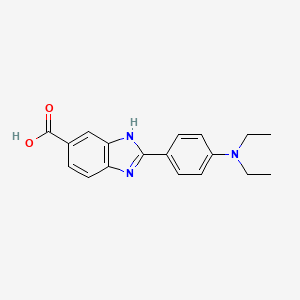
![4-[(Propan-2-yl)sulfanyl]benzoyl chloride](/img/structure/B13954453.png)
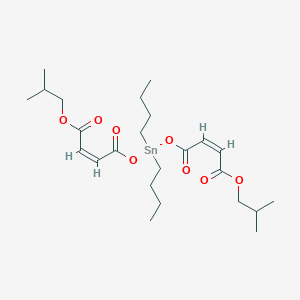
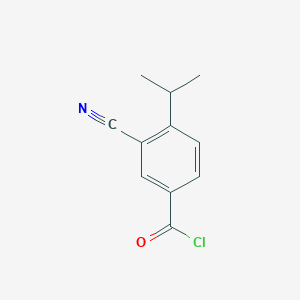
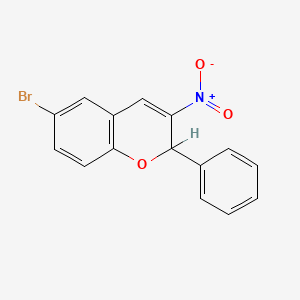
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
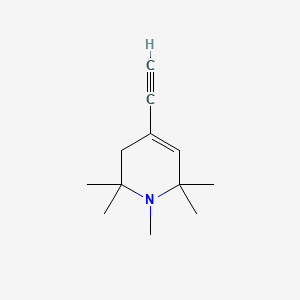
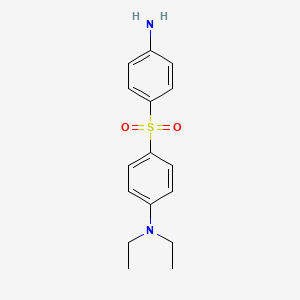
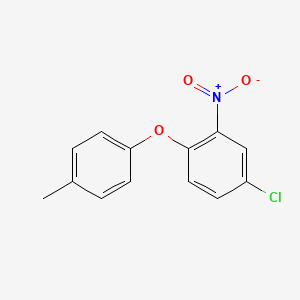

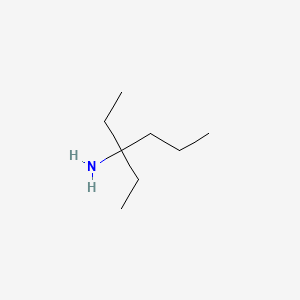
![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
